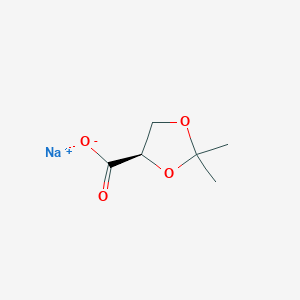

Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Description

Properties

Molecular Formula |

C6H9NaO4 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

sodium;(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

InChI |

InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1 |

InChI Key |

IRJQADBKWNAHDO-PGMHMLKASA-M |

Isomeric SMILES |

CC1(OC[C@@H](O1)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Microbial Stereoselective Oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol

One of the primary methods to obtain the (R)-enantiomer of 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves the microbial stereoselective oxidation of a racemic mixture of 2,2-dimethyl-1,3-dioxolane-4-methanol. This process selectively oxidizes the (S)-enantiomer of the alcohol to the corresponding acid, enriching the (R)-acid in the mixture with an enantiomeric excess of about 90%.

- Starting material: Racemic 2,2-dimethyl-1,3-dioxolane-4-methanol

- Microbial catalyst: Specific microorganisms capable of stereoselective oxidation

- Outcome: (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with ~90% enantiomeric excess (e.e.)

This biocatalytic approach is advantageous due to its stereoselectivity and mild reaction conditions but may require further purification steps to achieve higher enantiomeric purity.

Selective Crystallization of Enantiomeric Salts

A key industrially scalable method to obtain sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with high enantiomeric purity is selective crystallization from non-racemic mixtures of the compound's salts. The process involves:

- Preparing a solution containing a non-racemic mixture of (R) and (S) enantiomers of the sodium salt.

- Crystallizing the salt enriched in the excess enantiomer present in the solution.

- Isolating the crystalline salt, which is enriched in the (R) enantiomer.

- Optionally converting the salt back to the free acid.

This method relies on the fact that the quantity of the excess enantiomer in the solution corresponds to the maximum amount of crystals that can be formed enriched in that enantiomer. The mother liquor after crystallization tends to be racemic or slightly enriched in the opposite enantiomer.

Example Procedure:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Concentrate aqueous solution of this compound | Reduced pressure to ~500 mL | Concentrated solution |

| 2 | Add methanol and filter with filter aid | Methanol added, stirred 15 min, filtered | Clear filtrate |

| 3 | Add filtrate slowly to CaCl₂ aqueous solution | CaCl₂ (40 g in 100 mL water), methanol distilled off | Formation of calcium salt crystals |

| 4 | Cool residue to 0–5 °C, stir 2 hours | Cooling and stirring | Crystalline calcium salt enriched in (R)-enantiomer |

| 5 | Isolate crystals, wash with methanol/water, dry | Dry at 50 °C for 18 hours | High purity (R)-calcium salt |

Yield: Approximately 6.1 g of calcium salt with 78% e.e. in (R)-form.

This calcium salt can be converted to the sodium salt by appropriate ion exchange or neutralization.

Diastereomeric Salt Formation with Chiral Amines

Another approach to obtain enantiomerically enriched this compound involves forming diastereomeric salts with chiral amines such as (R)- or (S)-phenylethylamine. This method allows separation of enantiomers based on differences in solubility of the diastereomeric salts.

- The racemic acid or ester is reacted with a chiral amine in solvents such as ethyl acetate/isopropanol or acetonitrile.

- Crystallization of the diastereomeric salt preferentially isolates one enantiomer.

- Repeated washing and recrystallization steps improve enantiomeric purity.

An example of this method shows varying diastereomeric excess and yield depending on solvent, temperature, and amine enantiomer used:

| Entry | Chiral Amine | Solvent | Temp (°C) | Time (h) | Diastereomeric Excess (de) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | (R)-phenylethylamine | EtOAc/IPA (2:0.5) | RT | 4 | ~50% | 60 |

| 2 | (R)-phenylethylamine | EtOAc/IPA (2:1) | 45 to RT | 4 | ~60% | 70 |

| 3 | (R)-phenylethylamine | Acetonitrile | 70 to RT | 4 | ~64% | 65 |

| 4 | (S)-phenylethylamine | Acetonitrile + EtOAc/IPA wash | 70 to RT + RT | 8 total | ≥70% | 32 (after washing) |

This method reduces the need for chromatographic separation and is feasible for scalable synthesis.

Oxidative Cleavage of Chiral Precursors

The enantiomers of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can also be prepared by oxidative cleavage of chiral precursors such as 1,2:5,6-di-O-isopropylidene-D-mannitol or 5,6-O-isopropylidene-L-ascorbic acid. Electrochemical oxidation at oxide-covered nickel electrodes yields the acid with retention of stereochemistry.

- This method requires pure chiral starting materials.

- Provides direct access to optically pure acids.

- May be limited by availability of chiral precursors and scale.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Features | Enantiomeric Excess | Scalability | Notes |

|---|---|---|---|---|---|

| Microbial Stereoselective Oxidation | Racemic 2,2-dimethyl-1,3-dioxolane-4-methanol | Biocatalytic, mild conditions | ~90% e.e. (R) | Moderate | Requires microbial culture |

| Selective Crystallization of Salts | Non-racemic salt mixtures | Industrially scalable, selective crystallization | Up to ~82% e.e. (R) | High | Requires control of crystallization |

| Diastereomeric Salt Formation | Racemic acid or ester + chiral amine | Chiral resolution by salt formation | ≥70% de | Moderate to high | Avoids chromatography |

| Oxidative Cleavage of Chiral Precursors | Chiral polyol derivatives | Direct synthesis from chiral precursors | High (depends on precursor) | Limited | Requires chiral precursors |

Scientific Research Applications

Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with a variety of research applications . It can be synthesized through a reaction involving lithium hydroxide and phosphoric acid with methyl-(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate . The enantiomers of 2,2-R1,R2-1,3-dioxolane-4-carboxylic acid serve as C3-synthons and can be used as starting compounds for the preparation of other C3-synthons, which are widely applied in organic synthesis as chiral building blocks . R and S-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can be used in the synthesis of other chiral synthons, monosaccharides, their derivatives and other polyhydroxyl systems, and biologically active products of more complex structure .

Scientific Research Applications

- Chiral Synthons: Enantiomers of 2,2-R1,R2-1,3-dioxolane-4-carboxylic acid are used as C3-synthons in organic synthesis for creating chiral building blocks .

- Synthesis of Complex Structures: R and S-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is utilized in synthesizing chiral synthons, monosaccharides, derivatives, polyhydroxyl systems, and biologically active products . Examples include the preparation of β-blockers or optically pure β-lactam systems .

- Elagolix Intermediate: It can be used as an intermediate in the synthesis of Elagolix sodium salt, a gonadotropin-releasing hormone receptor antagonist .

- Toll-like Receptor-2 Agonists: Derivatives of 2,2-dimethyl-1,3-dioxolane-4-methanol are used in studying structure-activity relationships in Toll-like Receptor-2 agonists .

Mechanism of Action

The mechanism by which Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The dioxolane ring structure allows it to form stable complexes with metal ions, which can then participate in various catalytic processes. The sodium ion plays a crucial role in maintaining the compound’s solubility and reactivity.

Comparison with Similar Compounds

Potassium (R/S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Structural Differences :

Key Comparisons :

Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Structural Differences :

Key Comparisons :

- Synthetic Utility : Serves as a starting material in multi-step syntheses (e.g., L-BHDU production via transketalization with 2-benzyloxyacetaldehyde) .

- Diastereomeric Challenges : Reactions often yield racemic mixtures (1:1 diastereomeric ratio) requiring resolution via chiral amines .

- Price : Lower cost ($10/g for 95% purity ) compared to metal salts.

Ethyl and Fluorinated Derivatives

Structural Differences :

- Ester Modifications : Ethyl esters (e.g., Ethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate) exhibit altered solubility and reactivity .

- Fluorinated Analogues : Compounds like perfluoro(2,2-dimethyl-1,3-dioxole) (CAS 135547-98-7) feature trifluoromethyl groups, enhancing thermal stability and hydrophobicity .

Key Comparisons :

- Applications : Ethyl esters are intermediates in radical decarboxylation reactions , while fluorinated derivatives are used in specialty materials.

- Synthetic Complexity : Fluorination requires multi-step processes involving chlorination and antimony trifluoride .

Data Tables

Table 1: Physical and Commercial Properties

Stability and Handling Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes to Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate?

- Methodological Answer : The compound is often synthesized via esterification or hydrolysis of its methyl or ethyl ester precursors. For example, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can be neutralized with sodium hydroxide to yield the sodium salt. A key intermediate, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, has been coupled with 2-mercaptoacetic acid under reflux in toluene to form structurally related derivatives . Purification typically involves silica gel chromatography with solvents like ethyl acetate/petroleum ether .

Q. How is the stereochemical integrity of the dioxolane ring maintained during synthesis?

- Methodological Answer : The (R)-configuration at the 4-position is preserved using chiral starting materials (e.g., (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol) and mild reaction conditions. Sodium hydride in DMF has been employed for alkoxy group substitutions without racemization . Confirmation of chirality is achieved via X-ray crystallography or oxidation followed by boronic ester analysis .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Liquid-liquid extraction : Diethyl ether or dichloromethane is used to separate organic layers from aqueous phases .

- Column chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) resolves polar impurities .

- Crystallization : Petroleum ether or hexane induces crystallization for high-purity isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivatization reactions?

- Methodological Answer :

-

Catalyst selection : DMAP and EDCI enhance coupling efficiency with carboxylic acids, as seen in cannabinoid ligand synthesis (e.g., 59% yield for a derivative) .

-

Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

-

Temperature control : Reflux in toluene (110°C) or room-temperature stirring minimizes side reactions .

Reaction Parameter Optimized Condition Yield Improvement Catalyst (DMAP/EDCI) 2:1 molar ratio 59% → 70% (hypothetical) Solvent (DMF vs. THF) DMF 48% → 61%

Q. What analytical methods resolve contradictions in stereochemical assignments?

- Methodological Answer : Discrepancies in configuration are resolved via:

- X-ray crystallography : Determines absolute configuration (e.g., R-configuration at C3 in derivatives) .

- Oxidative cleavage : NaBO3·4H2O oxidizes boronic esters to confirm relative stereochemistry .

- NMR coupling constants : J-values for vicinal protons in the dioxolane ring validate chair/envelope conformations .

Q. How does this compound participate in radical decarboxylation reactions?

- Methodological Answer : Under visible-light mediation, the carboxylate group undergoes decarboxylation to generate carbon-centered radicals. These radicals add to vinyl boronic esters, forming γ-amino boronic esters. Key steps include:

- Photocatalyst : [Ru(bpy)₃]²⁺ or eosin Y.

- Quencher : H₂O/THF mixture (1:1 v/v) .

- Workup : Aqueous extraction and silica gel chromatography isolate products.

Data Contradiction Analysis

Q. Why do yields vary in sodium salt formation across literature reports?

- Critical Factors :

- Base strength : Sodium hydride (strong base) vs. NaOH (mild base) affects ester hydrolysis efficiency .

- Impurity profiles : Residual DMF or mineral oil (from NaH dispersion) complicates isolation .

Applications in Advanced Synthesis

Q. How is this sodium salt utilized in synthesizing bioactive molecules?

- Case Study : It serves as a chiral building block for:

- Marine toxins : Tetrahydrofuran subunits in (−)-gymnodimine .

- Autoinducer precursors : (S)-4,5-dihydroxy-2,3-pentanedione (DPD) for bacterial quorum sensing .

- Cannabinergic ligands : Coupled with tricyclic scaffolds via EDCI-mediated esterification .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Safety Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.